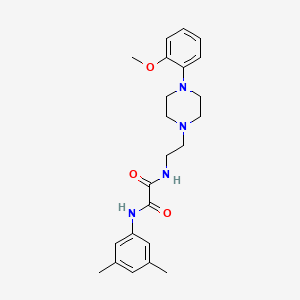

N1-(3,5-dimethylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Researchers have explored various synthetic routes to obtain high yields and purity. Detailed synthetic protocols are available in the literature .

Molecular Structure Analysis

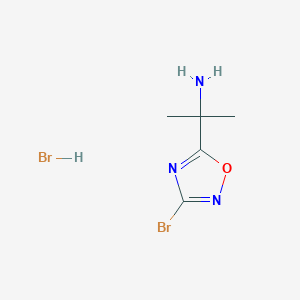

The molecular structure of N1-(3,5-dimethylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide reveals a central oxalamide core with pendant aromatic groups. The 3,5-dimethylphenyl and 2-methoxyphenyl moieties contribute to its overall shape and reactivity. Computational studies have elucidated its three-dimensional conformation and electronic properties .

Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound under various conditions. It participates in nucleophilic substitution reactions, amide bond cleavage, and coordination chemistry. Understanding its chemical behavior is crucial for designing derivatives with improved properties .

Wissenschaftliche Forschungsanwendungen

Discovery and Bioactivity in HIV-1 Inhibition

A study by Romero et al. (1994) synthesized and evaluated a variety of analogues of this compound for their inhibition of HIV-1 reverse transcriptase. This research led to the discovery of bis(heteroaryl)piperazines (BHAPs) that showed significant potency, being 10-100 times more effective than the initial compounds. These findings underline the potential of such derivatives in developing novel non-nucleoside HIV-1 reverse transcriptase inhibitors for clinical evaluation (Romero et al., 1994).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem et al. (2020) reported on the synthesis of novel compounds derived from visnaginone and khellinone, incorporating the piperazine structure, which exhibited significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity and selectivity, highlighting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Dopamine D(3) Receptor Ligands

Leopoldo et al. (2002) conducted a structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, demonstrating their potency and selectivity as dopamine D(3) receptor ligands. This research identified compounds with high affinity for the D(3) receptor, indicating their value in exploring therapeutic avenues for neurological disorders (Leopoldo et al., 2002).

Broad-Spectrum Anti-Cancer Activity

Keefer (2010) discussed the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, which includes compounds related to the chemical structure . These compounds have shown promising activity against various types of cancer in rodent models, suggesting their potential in cancer treatment strategies (Keefer, 2010).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interaction of antagonist compounds with the CB1 cannabinoid receptor, providing insights into the binding affinity and structural requirements for antagonist activity at this receptor. This research offers a foundation for developing new therapeutic agents targeting the CB1 receptor for various medical conditions (Shim et al., 2002).

Wirkmechanismus

The precise mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide remains an active area of study. It may interact with specific receptors, enzymes, or cellular pathways. Further mechanistic investigations are needed to unravel its biological effects .

Eigenschaften

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-14-18(2)16-19(15-17)25-23(29)22(28)24-8-9-26-10-12-27(13-11-26)20-6-4-5-7-21(20)30-3/h4-7,14-16H,8-13H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDLGXQUFLSGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920516.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2920523.png)

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2920526.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2920528.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)

![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)